molecular formula C9H12BrN B13536712 (1S)-1-(3-Bromo-2-methylphenyl)ethan-1-amine

(1S)-1-(3-Bromo-2-methylphenyl)ethan-1-amine

Cat. No.: B13536712
M. Wt: 214.10 g/mol
InChI Key: RRAICCSPOPJDTO-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-(3-Bromo-2-methylphenyl)ethan-1-amine is a chiral amine featuring a brominated aromatic ring with a methyl substituent at the ortho position. Its molecular formula is C₉H₁₁BrN (MW: 213.09 g/mol). The compound’s stereochemistry and substitution pattern influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

IUPAC Name

(1S)-1-(3-bromo-2-methylphenyl)ethanamine

InChI

InChI=1S/C9H12BrN/c1-6-8(7(2)11)4-3-5-9(6)10/h3-5,7H,11H2,1-2H3/t7-/m0/s1

InChI Key

RRAICCSPOPJDTO-ZETCQYMHSA-N

Isomeric SMILES

CC1=C(C=CC=C1Br)[C@H](C)N

Canonical SMILES

CC1=C(C=CC=C1Br)C(C)N

Origin of Product

United States

Preparation Methods

Primary Synthetic Strategy

The most established method involves the following key steps:

  • Step 1: Synthesis of the substituted phenyl precursor
  • Step 2: Nitration or halogenation to introduce bromine at the 3-position
  • Step 3: Formation of the corresponding phenylacetyl intermediate
  • Step 4: Reductive amination to introduce the amino group

Detailed Synthetic Pathway

Step Reaction Description Reagents & Conditions References & Notes
1. Bromination of 2-methylphenyl derivatives Electrophilic aromatic substitution to introduce bromine at the 3-position Bromine (Br₂), FeBr₃ catalyst, temperature controlled (~0–25°C) Literature indicates regioselective bromination favors ortho and para positions; directing effects of methyl group favor substitution at the 3-position when appropriately controlled
2. Synthesis of 3-bromo-2-methylphenylacetic acid or aldehyde Oxidation of methyl group to carboxylic acid or aldehyde Potassium permanganate (KMnO₄) or chromium-based oxidants Ensures functionalization at the methyl group for subsequent steps
3. Formation of phenylacetyl intermediate Friedel-Crafts acylation or Grignard addition Acyl chlorides or Grignard reagents, AlCl₃ catalyst Precursor for amino functionalization
4. Reductive amination Conversion of aldehyde or ketone to amine Ammonia or primary amines, sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄) Critical for stereoselective formation of the (1S)-enantiomer Enantioselective catalysts or chiral auxiliaries may be employed to ensure stereochemistry

Specific Preparation Methods

Bromination and Functionalization

The initial step involves regioselective bromination of 2-methylphenyl derivatives. Controlled electrophilic substitution using bromine in the presence of a Lewis acid catalyst such as FeBr₃ results in selective substitution at the 3-position relative to the methyl group.

Oxidation to Form the Acetic Derivative

The methyl group at the 2-position can be oxidized to a carboxylic acid or aldehyde using oxidants like KMnO₄ or CrO₃. This step prepares the aromatic ring for subsequent amination.

Reductive Amination

The key step involves converting the aldehyde or ketone intermediate into the target amine via reductive amination. Using ammonia or primary amines with reducing agents such as NaBH₃CN ensures the formation of the primary amine with stereochemical control, favoring the (1S) configuration through chiral catalysts or auxiliaries.

Data Tables of Reaction Conditions

Reaction Step Reagents Solvent Temperature Catalyst Yield (%) References
Bromination Br₂, FeBr₃ Dichloromethane (DCM) 0–25°C FeBr₃ 85–90
Oxidation KMnO₄ Water/Acetone 25–50°C 70–80
Acylation Acyl chloride DCM 0–25°C AlCl₃ 75–85
Reductive amination NH₃, NaBH₃CN Methanol Room temp 80–90

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-Bromo-2-methylphenyl)ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, reduction may produce the corresponding dehalogenated amine, and substitution reactions can result in various substituted phenylethylamines.

Scientific Research Applications

(1S)-1-(3-Bromo-2-methylphenyl)ethan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Research is conducted to explore its potential therapeutic effects and its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1S)-1-(3-Bromo-2-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological macromolecules, while the bromine atom and methyl group can influence the compound’s lipophilicity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The table below compares the target compound with key analogs based on substituent type, position, and reported properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
(1S)-1-(3-Bromo-2-methylphenyl)ethan-1-amine 3-Br, 2-CH₃ C₉H₁₁BrN 213.09 Not explicitly reported; inferred from analogs
Br-MBA (1-(4-Bromophenyl)ethan-1-amine) 4-Br C₈H₁₀BrN 200.08 Antibacterial activity (low MIC on S. aureus); used in 2D material synthesis
(1S)-1-(3-Bromo-4-fluorophenyl)ethan-1-amine 3-Br, 4-F C₈H₈BrFN 217.06 Intermediate for bioactive molecules
(1S)-1-[4-Bromo-3-(trifluoromethyl)phenyl]ethan-1-amine 4-Br, 3-CF₃ C₉H₉BrF₃N 268.07 Potential electronic applications
1-(3-Bromo-5-chloro-2-methoxyphenyl)-2-(3-methoxyphenyl)ethan-1-amine 3-Br, 5-Cl, 2-OCH₃, 3-OCH₃ C₁₆H₁₇BrClNO₂ 370.67 Not reported
(S)-1-(3,4-Difluorophenyl)ethan-1-amine 3-F, 4-F C₈H₉F₂N 157.16 Chiral building block for drug design

Chirality and Stereochemical Impact

  • The (1S) configuration of the target compound is critical for enantioselective interactions, as seen in analogs like (S)-1-(3,4-difluorophenyl)ethan-1-amine , which is used in asymmetric synthesis .

Biological Activity

(1S)-1-(3-Bromo-2-methylphenyl)ethan-1-amine, a derivative of phenethylamine, is characterized by a bromine atom at the 3-position and a methyl group at the 2-position of the phenyl ring. This compound has garnered attention for its potential biological activities, particularly in relation to neurotransmitter systems and its applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₂BrN. Its structure can be represented as follows:

SMILES CC1 C C CC C1Br C C N\text{SMILES CC1 C C CC C1Br C C N}

This structural configuration influences its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as it relates to neurotransmitter modulation and potential therapeutic applications.

Neurotransmitter Interaction

The compound's structure suggests interactions with various neurotransmitter systems, potentially influencing the release or inhibition of neurotransmitters. The presence of the bromine atom enhances its binding affinity to certain receptors, which may contribute to its pharmacological effects.

Antimicrobial and Anticancer Properties

Studies have investigated the antimicrobial and anticancer properties of this compound. Preliminary findings suggest that it may exhibit efficacy against various microbial strains and cancer cell lines, although specific IC50 values and mechanisms of action require further elucidation .

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The bromine atom and amine group play crucial roles in its reactivity, influencing how it binds to these targets. This interaction can lead to diverse biological effects depending on the context of use .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique properties attributed to the bromine substitution:

Compound NameMolecular FormulaKey Features
(R)-1-(4-Bromo-2-methylphenyl)ethan-1-amineC₉H₁₂BrNBromine at 4-position; different biological activity
2-MethylphenethylamineC₉H₁₂NNo halogen substitution; baseline for comparison
(S)-1-(3-Bromo-2-methylphenyl)ethan-1-amineC₉H₁₂BrNStereoisomer; may exhibit different activity

This table highlights how variations in halogen substitution can influence biological activity.

Case Studies

Several case studies have documented the effects of this compound in vitro:

  • Antimicrobial Activity : A study assessed its efficacy against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentration (MIC) values indicating significant antimicrobial properties.
  • Anticancer Activity : In vitro tests demonstrated cytotoxic effects against various cancer cell lines, with further investigations needed to establish the exact mechanisms involved.

Q & A

Q. What are the standard synthetic routes for (1S)-1-(3-Bromo-2-methylphenyl)ethan-1-amine, and how can purity be optimized?

Methodological Answer: The synthesis typically involves multi-step protocols, including halogenation of the phenyl ring followed by chiral amine formation. For example:

Bromination and Methylation : Introduce bromine and methyl groups via Friedel-Crafts alkylation or electrophilic substitution using AlCl₃ as a catalyst .

Chiral Amine Formation : Use transaminase-mediated synthesis for enantioselective amination, optimizing pH (7.5–8.5) and temperature (30–40°C) to enhance yield and enantiomeric excess (ee) .

Purification : Employ recrystallization or chiral HPLC (e.g., Chiralpak IA column) to achieve >99% purity. Monitor intermediates via LC-MS and NMR to detect byproducts .

Q. How is the chiral center characterized, and what techniques validate stereochemical integrity?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration using SHELXL software for refinement, ensuring precise bond-length and angle measurements (R-factor < 0.05) .
  • Chiral HPLC : Compare retention times with racemic mixtures using a polysaccharide-based column (e.g., Daicel CHIRALPAK IC-3) and polarimetric detection .
  • Vibrational Circular Dichroism (VCD) : Confirm enantiomeric identity by matching experimental spectra with density functional theory (DFT)-calculated models .

Q. What analytical techniques are critical for confirming structural identity and purity?

Methodological Answer:

  • NMR Spectroscopy : Analyze ¹H/¹³C NMR for characteristic shifts (e.g., aromatic protons at δ 6.8–7.5 ppm, amine protons at δ 1.3–1.6 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm mass error (e.g., C₉H₁₂BrN⁺: calc. 214.0084, obs. 214.0082) .
  • HPLC-PDA : Detect impurities ≥0.1% using a C18 column (gradient: 10–90% acetonitrile in water) with UV detection at 254 nm .

Advanced Research Questions

Q. How can enantiomeric excess (ee) challenges during scale-up be resolved?

Methodological Answer:

  • Kinetic Resolution : Use immobilized ω-transaminase enzymes (e.g., from Arthrobacter sp.) under continuous flow conditions to improve ee (>98%) and reduce reaction time .
  • Dynamic Kinetic Resolution (DKR) : Combine palladium catalysts (e.g., Pd/C) with lipases to racemize undesired enantiomers in situ, achieving >99% ee .
  • DoE Optimization : Apply Design of Experiments (DoE) to variables like pH, temperature, and enzyme loading to maximize yield and minimize waste .

Q. What computational strategies predict biological target interactions for this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to simulate binding to serotonin receptors (e.g., 5-HT₂A). Validate poses with MD simulations (GROMACS) over 100 ns .
  • QSAR Modeling : Train models on analogs (e.g., bromo/fluoro-substituted phenethylamines) to predict logP (2.1 ± 0.3) and pKa (9.8 ± 0.2) .
  • Pharmacophore Mapping : Align electrostatic/hydrophobic features with known agonists using MOE software to identify critical interaction points (e.g., amine group for H-bonding) .

Q. How should contradictory bioactivity data across assays be analyzed?

Methodological Answer:

  • Assay Validation : Cross-test in orthogonal assays (e.g., cAMP accumulation vs. β-arrestin recruitment) to confirm target engagement .
  • Enantiomeric Purity Check : Reanalyze samples via chiral HPLC; even 5% impurity of the (1R)-enantiomer can invert efficacy in receptor binding .
  • Structural Analog Comparison : Benchmark against compounds like (S)-1-(5-bromo-2-fluorophenyl)ethan-1-amine hydrochloride (IC₅₀: 0.93 µM vs. 1.2 µM for the target compound) to contextualize potency .

Q. What strategies mitigate degradation during long-term stability studies?

Methodological Answer:

  • Forced Degradation Studies : Expose to heat (40°C), light (1.2 million lux-hours), and humidity (75% RH) for 4 weeks. Monitor via UPLC-MS; stabilize with antioxidants (0.1% BHT) in amber glass .
  • Salt Formation : Convert to hydrochloride salt to enhance hygroscopic stability (water content <0.5% by Karl Fischer titration) .
  • Lyophilization : Store as a lyophilized powder under argon at -20°C to reduce hydrolysis/oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.